molecular formula C24H20N2O5 B2876682 (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 862316-63-0

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2876682
CAS No.: 862316-63-0
M. Wt: 416.433
InChI Key: RXQDKAMSLMUGBJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a sophisticated chemical entity of significant interest in medicinal chemistry and kinase research. Its core structure is based on a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, a privileged motif known for its potent inhibitory effects on various protein kinases. The compound features a (E)-3-(furan-2-yl)acryloyl group at the 4-position, which acts as a key pharmacophore, and a pyridin-3-ylmethyl substituent that enhances binding affinity and solubility. This specific molecular architecture suggests its primary application lies in the inhibition of key signaling pathways. Research indicates that analogous compounds with this scaffold exhibit potent activity against receptor tyrosine kinases (RTKs) and serine/threonine kinases , making it a valuable tool for investigating diseases driven by aberrant kinase signaling, such as cancer and inflammatory disorders. The presence of the 3-methoxyphenyl group further fine-tunes the molecule's electronic properties and target selectivity. As a research-grade compound, it is intended for use in in vitro biochemical assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-19-7-2-6-17(13-19)22-21(20(27)10-9-18-8-4-12-31-18)23(28)24(29)26(22)15-16-5-3-11-25-14-16/h2-14,22,28H,15H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQDKAMSLMUGBJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Position 1 Position 4 Position 5 Key Features
Target Compound Pyrrol-2(5H)-one Pyridin-3-ylmethyl (E)-3-(Furan-2-yl)acryloyl 3-Methoxyphenyl Electrophilic acryloyl; polar pyridine
3-Hydroxy-1-(2-hydroxy-propyl)-... (40) [Ev3] Pyrrol-2(5H)-one 2-Hydroxypropyl 3-Methoxybenzoyl 4-Isopropylphenyl Increased lipophilicity (isopropyl)
4873-79-4 [Ev13] Pyrrol-2(5H)-one 5-Methylisoxazol-3-yl 5-Methylfuran-2-yl carbonyl 3-Ethoxy-4-hydroxyphenyl Isoxazole enhances metabolic stability
618074-51-4 [Ev9] Pyrrol-2(5H)-one Pyridin-4-ylmethyl 3-Fluoro-4-methoxybenzoyl 3-Methoxyphenyl Fluorine improves membrane permeability
618073-32-8 [Ev9] Pyrrol-2(5H)-one 5-Isopropyl-1,3,4-thiadiazol-2-yl 4-Ethoxybenzoyl 4-Ethylphenyl Thiadiazole increases electronegativity

Key Findings:

Position 1 Substitutions :

  • Pyridin-3-ylmethyl (target) vs. pyridin-4-ylmethyl (618074-51-4): The nitrogen position in the pyridine ring alters electronic distribution, affecting binding to targets like kinases. Pyridin-3-ylmethyl may offer better solubility due to exposed lone pairs .
  • 5-Methylisoxazol-3-yl (4873-79-4): This heterocycle enhances metabolic stability compared to pyridine, reducing CYP450-mediated oxidation .

Position 4 Variations: Furan-2-yl acryloyl (target) vs. Benzoyl derivatives lack this reactivity .

Position 5 Modifications :

  • 3-Methoxyphenyl (target) vs. 4-isopropylphenyl (compound 40): The methoxy group balances lipophilicity (logP ~2.5) and electronic effects, while isopropyl groups (logP ~3.5) may improve membrane penetration but reduce aqueous solubility .

Biological Implications :

  • Compound 40’s 4-isopropylphenyl group may enhance potency in hydrophobic binding pockets (e.g., ATP sites in kinases) .
  • Fluorinated analogs (e.g., 618074-51-4) show improved bioavailability due to fluorine’s electronegativity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.